molecular formula C28H29N3O3 B10854460 3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide

3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide

Cat. No.: B10854460
M. Wt: 455.5 g/mol
InChI Key: CNKULZYKNGMIIR-RPWUZVMVSA-N
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Description

NPD-1335 is a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). It exhibits submicromolar activity against Trypanosoma brucei parasites and has an improved cytotoxicity profile. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, NPD-1335 disrupts the cell cycle, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPD-1335 involves the preparation of alkynamide phthalazinones. The synthetic route typically includes the formation of a benzyl alkynamide intermediate, followed by cyclization to form the phthalazinone core. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of NPD-1335 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

NPD-1335 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NPD-1335, each with potentially different biological activities .

Scientific Research Applications

NPD-1335 has several scientific research applications, including:

    Chemistry: Used as a reagent in click chemistry due to its alkyne group, facilitating the synthesis of complex molecules.

    Biology: Employed in studies involving Trypanosoma brucei, the causative agent of human African trypanosomiasis, to understand the parasite’s biology and develop new treatments.

    Medicine: Investigated for its potential therapeutic applications in treating parasitic infections, particularly human African trypanosomiasis.

    Industry: Utilized in the development of new antiparasitic drugs and as a tool in drug discovery research .

Mechanism of Action

NPD-1335 exerts its effects by inhibiting Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which disrupts the cell cycle and ultimately causes cell death. The molecular target is the TbrPDEB1 enzyme, and the pathway involved includes the cAMP signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NPD-1335 is unique due to its high selectivity for TbrPDEB1 over human PDE4, which results in improved antiparasitic activity and reduced cytotoxicity. This selectivity is achieved by targeting a parasite-specific pocket near the active site of TbrPDEB1, making NPD-1335 a promising candidate for treating human African trypanosomiasis .

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide

InChI

InChI=1S/C28H29N3O3/c1-19(2)31-28(33)24-12-8-7-11-23(24)27(30-31)22-13-15-25(34-3)21(17-22)14-16-26(32)29-18-20-9-5-4-6-10-20/h4-10,13,15,17,19,23-24H,11-12,18H2,1-3H3,(H,29,32)/t23-,24+/m1/s1

InChI Key

CNKULZYKNGMIIR-RPWUZVMVSA-N

Isomeric SMILES

CC(C)N1C(=O)[C@H]2CC=CC[C@H]2C(=N1)C3=CC(=C(C=C3)OC)C#CC(=O)NCC4=CC=CC=C4

Canonical SMILES

CC(C)N1C(=O)C2CC=CCC2C(=N1)C3=CC(=C(C=C3)OC)C#CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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